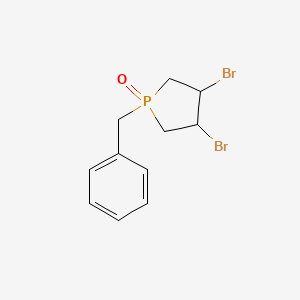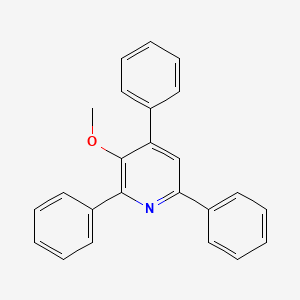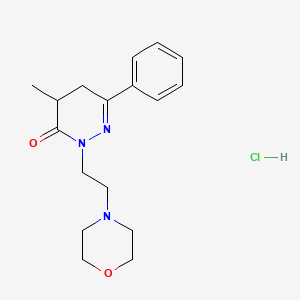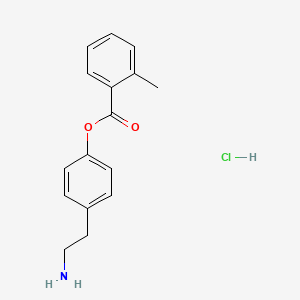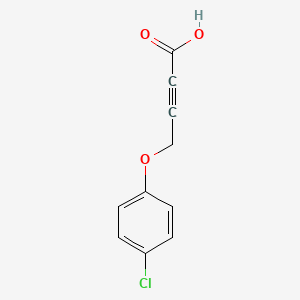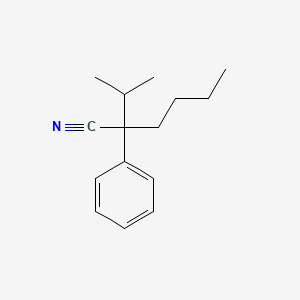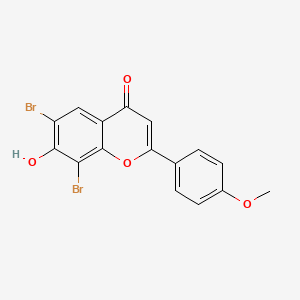
6,8-Dibromo-7-hydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-dibromo-7-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one is a synthetic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine atoms and a methoxyphenyl group in its structure contributes to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-7-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one typically involves the bromination of a suitable precursor, followed by cyclization and functional group modifications. One common synthetic route includes:
Bromination: The precursor compound, such as 7-hydroxy-4H-chromen-4-one, is brominated using bromine in acetic acid to introduce bromine atoms at the 6 and 8 positions.
Cyclization: The brominated intermediate undergoes cyclization in the presence of a base, such as potassium carbonate, to form the chromen-4-one core structure.
Functional Group Modification:
Industrial Production Methods
Industrial production of 6,8-dibromo-7-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6,8-dibromo-7-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The bromine atoms can be reduced to form the corresponding debrominated compound.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or alkyl groups, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alkyl halides in the presence of a base, such as sodium hydroxide (NaOH), facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 7-keto or 7-aldehyde derivatives.
Reduction: Formation of debrominated chromen-4-one derivatives.
Substitution: Formation of amino or alkyl-substituted chromen-4-one derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 6,8-dibromo-7-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 6,8-dibromo-7-hydroxy-2-phenyl-4H-chromen-4-one
- 6,8-dibromo-7-hydroxy-2-(4-chlorophenyl)-4H-chromen-4-one
- 6,8-dibromo-7-hydroxy-2-(4-nitrophenyl)-4H-chromen-4-one
Uniqueness
6,8-dibromo-7-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one is unique due to the presence of the methoxy group at the 4-position of the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.
特性
CAS番号 |
38493-30-0 |
|---|---|
分子式 |
C16H10Br2O4 |
分子量 |
426.05 g/mol |
IUPAC名 |
6,8-dibromo-7-hydroxy-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H10Br2O4/c1-21-9-4-2-8(3-5-9)13-7-12(19)10-6-11(17)15(20)14(18)16(10)22-13/h2-7,20H,1H3 |
InChIキー |
GYJRCEKIHMOAAC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=CC(=C(C(=C3O2)Br)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


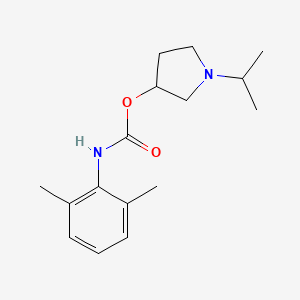

![N-[(Dimethylcarbamothioyl)oxy]-N,4-dimethylbenzamide](/img/structure/B14675733.png)

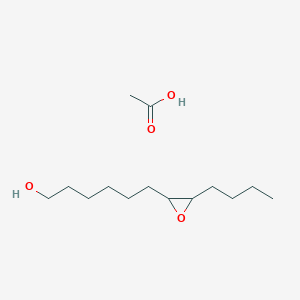
![6-Chloro-N,N'-(1,1-dimethylpropyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B14675765.png)
